Product packaging for Chloroethylnorapomorphine(Cat. No.:CAS No. 75946-94-0)

Chloroethylnorapomorphine

Cat. No.: B1206760
CAS No.: 75946-94-0
M. Wt: 315.8 g/mol
InChI Key: RMKWDBUEXHJPRZ-CQSZACIVSA-N
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Description

Historical Context and Evolution of Aporphine (B1220529) Alkaloid Research

Aporphine alkaloids are a class of naturally occurring compounds that have long been of interest to scientists. asianpubs.orgnih.gov Research into these compounds has evolved significantly over time, from early behavioral observations to sophisticated molecular studies.

Early Investigations into Dopaminergic Modulation by Aporphines

The dopaminergic activity of aporphines was first suggested in 1884 when apomorphine (B128758) was observed to have motor effects in animals. frontiersin.org In 1951, apomorphine was administered to patients with Parkinson's disease, resulting in significant, though brief, motor improvement. nih.govfrontiersin.org These early studies laid the groundwork for understanding the role of dopamine (B1211576) in motor control and the potential for aporphines to modulate this system. frontiersin.org It was later discovered that apomorphine is a non-selective dopamine agonist, meaning it activates multiple types of dopamine receptors. nih.govdrugbank.com

Emergence of Chloroethylnorapomorphine as a Research Tool

This compound was synthesized to be an irreversible ligand for dopamine receptors, meaning it binds permanently to the receptor. nih.gov This characteristic makes it a valuable tool for studying the properties and functions of these receptors without the complication of the ligand detaching. nih.govsigmaaldrich.com Specifically, it has been described as an irreversible dopamine receptor alkylating agent. sigmaaldrich.com Its synthesis involves a multi-step process starting from N-(2-hydroxyethyl)norapomorphine. nih.gov

Significance of this compound as a Ligand in Neuroreceptor Studies

The development of this compound provided researchers with a powerful tool to investigate the intricacies of the dopamine system. nih.gov Its ability to bind irreversibly allows for the labeling and isolation of dopamine receptors, facilitating a deeper understanding of their structure and function. nih.gov

Contributions to Understanding Dopamine Receptor Subtypes

The dopamine receptor system is complex, with at least five different subtypes: D1, D2, D3, D4, and D5. nih.govwikipedia.org These are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. wikipedia.org this compound has been instrumental in parsing the roles of these subtypes. While it has been shown to label the D2 receptor, studies indicate that it may also bind to other dopamine receptor subtypes, including D1 and D3. nih.gov This has allowed for more detailed investigations into the specific functions and signaling pathways of each subtype.

Dopamine Receptor SubtypeFamilyFunction
D1 D1-likeMemory, attention, impulse control, locomotion. nih.gov
D2 D2-likeLocomotion, attention, sleep, memory, learning. nih.gov
D3 D2-likeCognition, impulse control, attention, sleep. nih.gov
D4 D2-likeCognition, memory, fear, impulse control, attention. nih.gov
D5 D1-likeDecision making, cognition, attention. nih.gov

Role in Elucidating Neurotransmitter System Dynamics

Neurotransmitter systems are not static; they are dynamic networks that are constantly adapting. au.dknih.gov this compound has been used to study these dynamics by irreversibly blocking a population of dopamine receptors. nih.govsigmaaldrich.com This allows researchers to observe how the system compensates for this loss, providing insights into processes like receptor turnover and the regulation of neurotransmitter release. frontiersin.org Understanding these dynamics is crucial for comprehending both normal brain function and the pathophysiology of various neurological and psychiatric disorders. biorxiv.orgnih.gov

Current Research Trajectories and Unanswered Questions Pertaining to this compound

Despite decades of research, there are still many unanswered questions surrounding this compound and its interactions with the dopamine system. Current research is focused on several key areas.

One major area of investigation is the precise molecular interactions between this compound and the different dopamine receptor subtypes. While it is known to be an irreversible ligand, the exact mechanisms of its binding and the conformational changes it induces in the receptors are still being explored. nih.gov

Another significant research direction involves using Chaloethylnorapomorphine to further unravel the complexities of dopamine-related disorders such as Parkinson's disease and schizophrenia. frontiersin.orgwikipedia.org By selectively and irreversibly blocking specific receptor subtypes, researchers hope to gain a better understanding of the pathological changes that occur in these conditions and to identify new therapeutic targets.

Finally, there is ongoing interest in developing new research tools based on the structure of this compound. This includes the synthesis of derivatives with even greater selectivity for specific dopamine receptor subtypes or with different pharmacological properties. These new compounds could provide even more precise ways to study the dopamine system and its role in health and disease.

Unanswered Questions in Neurotransmitter Research:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNO2 B1206760 Chloroethylnorapomorphine CAS No. 75946-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKWDBUEXHJPRZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226853
Record name Chloroethylnorapomorphine
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Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75946-94-0
Record name (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroethylnorapomorphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroethylnorapomorphine
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Record name CHLOROETHYLNORAPOMORPHINE
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Synthetic Methodologies and Chemical Derivatization of Chloroethylnorapomorphine

Established Synthetic Pathways for Chloroethylnorapomorphine Production

The creation of this compound is a multi-step process that begins with the synthesis of key precursors and involves specific reaction mechanisms to yield the final compound.

Precursor Synthesis and Reaction Mechanisms

The primary precursor for the synthesis of this compound is N-(2-hydroxyethyl)norapomorphine. nih.govsigmaaldrich.com The synthesis of this precursor can be achieved through the N-alkylation of normorphine. acs.orgchiraltech.com Normorphine itself is the N-demethylated derivative of morphine. chiraltech.com The alkylation of normorphine with a suitable agent like 2-phenylethyl bromide can be performed to yield N-phenethylnormorphine. acs.org A similar strategy is employed to introduce the N-(2-hydroxyethyl) group.

Once N-(2-hydroxyethyl)norapomorphine is obtained, the synthesis of this compound proceeds through a two-step reaction. The first step involves ring bromination, followed by a chlorination reaction to replace the hydroxyl group of the N-ethyl side chain with a chlorine atom. nih.govsigmaaldrich.commolaid.com This chlorination step is crucial for introducing the reactive chloroethyl moiety that was initially thought to be responsible for irreversible receptor binding. Current time information in Bangalore, IN.numberanalytics.com

The solvolysis of (-)-N-(2-chloroethyl)norapomorphine (NCA) in aqueous solutions has been studied using reversed-phase high-performance liquid chromatography (HPLC). researchgate.net These studies have shown that the rate of solvolysis and the formation of an intermediate aziridinium (B1262131) ion are dependent on factors such as pH and temperature. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of aporphine (B1220529) alkaloids is critical to their biological activity. While specific methods for the stereoselective synthesis or chiral resolution of this compound enantiomers are not extensively detailed in the provided literature, general principles of stereoselective synthesis are well-established and applicable. msu.edu

Stereoselective synthesis aims to preferentially form one stereoisomer over another. msu.edu Common methods for achieving chiral resolution include:

Crystallization of Diastereomeric Salts: This classic method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) can effectively separate enantiomers. numberanalytics.comchiralpedia.com The differential interaction of the enantiomers with the CSP leads to their separation. chiralpedia.com

The development of stereoselective synthetic routes is crucial for evaluating the individual pharmacological profiles of the (R)- and (S)-enantiomers of this compound.

Design and Synthesis of this compound Analogs

The structural framework of this compound offers numerous possibilities for modification to explore structure-activity relationships (SAR) and develop novel compounds with tailored properties.

Rational Design Principles for Structural Modification

The rational design of this compound analogs is guided by understanding the key structural features required for receptor interaction. For aporphine analogs, the 10,11-dihydroxy substitution on the D ring is considered essential for inhibitory effectiveness. lobachemie.com

Key principles for structural modification include:

N-Substituent Modification: The nature of the N-alkyl side chain significantly influences affinity and activity at dopamine (B1211576) receptors. nih.gov Variations in the length, branching, and electronic properties of this chain can modulate receptor selectivity and agonist/antagonist properties. nih.gov For instance, branched N-alkyl side chains can decrease D-2 affinity and activity due to steric hindrance. nih.gov

Aromatic Ring Substitution: Modifications to the aromatic rings of the aporphine core can also impact biological activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved characteristics.

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that predict the biological activity of new analogs based on their structural features, aiding in the rational design process. mdpi.compreprints.org

Development of Radiolabeled this compound Derivatives for Binding Studies

Radiolabeled ligands are indispensable tools for studying receptor binding and distribution. The synthesis of radiolabeled this compound derivatives has been crucial for characterizing its interaction with dopamine receptors. nih.govsigmaaldrich.com

A key radiolabeled analog is [³H]N-(2-chloroethyl)norapomorphine ([³H]NCA). nih.govsigmaaldrich.com Its synthesis follows a similar pathway to the non-labeled compound, starting from N-(2-hydroxyethyl)norapomorphine. The process involves ring bromination, chlorination, and subsequent reduction using tritium (B154650) (³H₂) gas and a palladium catalyst. nih.govsigmaaldrich.com The resulting radiochemically pure [³H]NCA can then be used in binding assays to investigate its interaction with different receptor subtypes. nih.gov

The development of such radiotracers allows for detailed in vitro characterization of ligand-receptor interactions, providing valuable information for drug discovery and development. scielo.br

Characterization of this compound and its Analogs in Research Settings (Excluding Basic Compound Identification Data)

The characterization of newly synthesized this compound and its analogs in research settings involves a combination of analytical and spectroscopic techniques to confirm their structure and purity.

Commonly used characterization methods include:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity of the synthesized compounds and to monitor the progress of reactions. nih.govmolaid.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the detailed chemical structure of the molecules. nih.govnih.govmdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic properties of the compounds. nih.govmolaid.com

The combination of these techniques provides a comprehensive characterization of the synthesized molecules, ensuring their suitability for further pharmacological evaluation.

Interactive Data Table: Synthesis and Characterization of this compound

Compound Precursor Key Synthesis Steps Characterization Methods Reference
(-)-N-(2-Chloroethyl)norapomorphine (NCA)N-(2-hydroxyethyl)norapomorphineRing bromination, ChlorinationHPLC, LC, UV, NMR nih.govsigmaaldrich.commolaid.com
[³H]N-(2-chloroethyl)norapomorphine ([³H]NCA)N-(2-hydroxyethyl)norapomorphineRing bromination, Chlorination, Reduction with ³H₂/PdLC, HPLC, UV, NMR nih.govsigmaaldrich.com

Molecular and Cellular Pharmacology of Chloroethylnorapomorphine

Dopamine (B1211576) Receptor Interactions and Binding Kinetics

Chloroethylnorapomorphine (NCA) has been investigated as a potential tool for labeling and characterizing dopamine receptors due to its unique binding properties. nih.govnih.gov Its interactions are complex, displaying both high-affinity binding and a lack of clear selectivity under certain experimental conditions.

Affinity and Selectivity for Dopamine Receptor Subtypes (e.g., D1, D2, D3)

Studies have shown that this compound binds avidly to mammalian brain tissue, particularly in regions rich in dopamine receptors like the calf caudate nucleus. nih.gov However, its selectivity for specific dopamine receptor subtypes, such as D2 and D3, is not high. nih.govresearchgate.net While it demonstrates a high affinity for dopamine agonist sites, particularly those with a catechol moiety, this binding is not consistently stereoselective, a key characteristic for receptor-specific interactions. nih.gov For instance, the binding of [3H]NCA was not effectively prevented by the stereoisomers of butaclamol, a classic dopamine antagonist. nih.gov This suggests that while this compound interacts with dopamine receptors, it may not distinguish finely between the different subtypes in the way that more selective ligands do.

Competitive radioligand binding assays are a cornerstone for determining the affinity of a compound for a receptor. giffordbioscience.comsygnaturediscovery.com These assays involve incubating a radiolabeled ligand with a receptor source in the presence of varying concentrations of an unlabeled competitor compound. giffordbioscience.comuam.es The ability of the unlabeled compound to displace the radioligand provides a measure of its own binding affinity, often expressed as an IC50 value, which can be converted to a Ki (inhibition constant). researchgate.net

In the context of this compound, studies using [3H]NCA have shown that while it binds saturably to rat striatal membranes, this binding is not specific to brain areas containing dopamine receptors. nih.gov Furthermore, dopamine agonists with a catechol structure could prevent [3H]NCA binding with high affinity, but this was not observed with dopamine antagonists like the isomers of butaclamol, flupenthixol, or sultopride. nih.gov This indicates a lack of selective binding to what are traditionally defined as dopamine receptor sites. nih.gov Although this compound inhibited the binding of both [3H]N,n-propylnorapomorphine (NPA) and [3H]spiperone in a non-competitive manner, its own binding is not considered selective for dopamine receptors. nih.gov

CompoundReceptor SubtypeBinding CharacteristicReference
[3H]N-chloroethylnorapomorphine ([3H]NCA)Dopamine D2/D3 ReceptorsDoes not exhibit high selectivity. nih.govresearchgate.net
[3H]NCADopamine Agonist Sites (with catechol moiety)High affinity, but not stereoselectively prevented by butaclamol isomers. nih.gov
NCA[3H]N,n-propylnorapomorphine (NPA) and [3H]spiperone binding sitesInhibited in a non-competitive manner. nih.gov

A defining feature of this compound is its irreversible binding to dopamine receptors. nih.govnih.gov Studies have demonstrated that once [3H]NCA binds to mammalian brain tissue, it cannot be easily displaced by unlabeled dopamine, apomorphine (B128758), or the antagonist (+)butaclamol. nih.gov This irreversible nature suggests a covalent bond formation with the receptor or a very slow dissociation rate. nih.govresearchgate.net The binding of [3H]NCA to rat striatal preparations was found to be both saturable and irreversible. nih.gov This irreversible action is a key aspect of its pharmacology, distinguishing it from many other dopamine receptor ligands.

Modulatory Effects on Receptor Signaling Pathways

Beyond its binding characteristics, this compound exerts functional effects on dopamine receptor signaling. It has been shown to irreversibly inhibit striatal dopamine function. nih.gov

Dopamine receptors, particularly the D1-like family (D1 and D5), are coupled to the stimulation of adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP). scbt.comnih.gov Conversely, the D2-like family (D2, D3, and D4) is typically linked to the inhibition of adenylyl cyclase. wikidoc.org this compound has been identified as an adenylyl cyclase inhibitor. nih.gov Research indicates that it inhibits dopamine-stimulated adenylyl cyclase activity, which is consistent with its action as a dopamine receptor antagonist. nih.gov This inhibition of a key signaling pathway underscores its functional impact on dopamine neurotransmission.

Interactions with Dopamine Autoreceptors vs. Postsynaptic Receptors

This compound has been a significant pharmacological tool for distinguishing between different populations of dopamine receptors, specifically presynaptic autoreceptors and postsynaptic receptors. wikipedia.org Dopamine autoreceptors, located on the presynaptic terminal of dopaminergic neurons, function as a negative feedback mechanism to modulate the synthesis and release of dopamine. taylorandfrancis.com These are typically D2-like receptors coupled to Gi/Go proteins, which inhibit adenylyl cyclase upon activation. taylorandfrancis.com In contrast, postsynaptic dopamine receptors are located on downstream neurons and mediate the signal transmission to the next cell. grantome.com

Research indicates that dopamine autoreceptors exhibit a distinct pharmacological profile compared to postsynaptic dopamine receptors. Studies using (-)-N-(2-chloroethyl)-norapomorphine have demonstrated that it can pharmacologically differentiate between these two receptor sites. wikipedia.org The compound acts as an irreversible antagonist, and its effects have been instrumental in characterizing the unique properties of dopamine autoreceptors. wikipedia.org For instance, the D2 receptor gene generates two main isoforms through alternative splicing: a short form (D2Sh) that functions as a presynaptic autoreceptor and a long form (D2Lh) that acts as a classic postsynaptic receptor. grantome.comwikipedia.org The ability of compounds like this compound to selectively target these receptor populations is crucial for understanding their distinct physiological roles. grantome.commdpi.com

The interaction of this compound is characterized by its irreversible nature, which was initially thought to be due to the formation of a reactive aziridinium (B1262131) ion that covalently bonds to the receptor. This property allowed for the labeling and characterization of dopamine receptors.

Table 1: Comparison of Dopamine Receptor Types

Feature Dopamine Autoreceptors Postsynaptic Dopamine Receptors
Location Presynaptic nerve terminal Postsynaptic membrane
Primary Function Regulate dopamine synthesis and release (negative feedback) taylorandfrancis.com Mediate dopaminergic signal to the target neuron grantome.com
Common Isoform D2 Short (D2Sh) wikipedia.org D2 Long (D2Lh) wikipedia.org
Signaling Pathway Coupled to Gi/Go proteins, inhibit adenylyl cyclase taylorandfrancis.com Can be coupled to Gs (D1-like) or Gi/Go (D2-like) proteins

| Effect of Agonism | Decreased dopamine release | Excitatory or inhibitory postsynaptic potential |

Non-Dopaminergic Receptor Interactions

While this compound is primarily known for its effects on the dopamine system, investigations have revealed interactions with other receptor systems, indicating a degree of pharmacological promiscuity.

Studies investigating the binding profile of radiolabeled this compound ([3H]NCA) have shown that its binding is not exclusively selective for dopamine receptors. nih.gov The binding of [3H]NCA to rat striatal membranes was not stereoselectively prevented by isomers of typical or atypical antipsychotics like butaclamol, flupenthixol, or sultopride, which have known affinities for dopamine and other receptors. nih.gov This lack of stereoselective inhibition suggests that this compound's binding sites may differ from the classical dopamine receptor binding pockets recognized by these agents. nih.gov The central nervous system contains a vast array of neurotransmitter receptors, including serotonergic, adrenergic, cholinergic, GABAergic, and glutamatergic systems, which represent potential sites for cross-reactivity. frontiersin.orgqiagen.comclevelandclinic.org Autoimmunity studies have also highlighted the potential for molecular similarities between different neurotransmitter receptors, such as dopamine D2, muscarinic, and serotonin (B10506) 5-HT1A receptors, which could be a basis for compound cross-reactivity. nih.gov

The investigation into this compound's binding characteristics has uncovered evidence of significant off-target molecular engagements. Binding assays with [3H]NCA demonstrated that its binding was not confined to brain regions rich in dopamine receptors, further supporting the existence of non-dopaminergic targets. nih.gov This suggests that this compound interacts with other, as-yet-unidentified molecular sites throughout the brain.

Furthermore, this compound was found to inhibit the binding of both a dopamine agonist ([3H]N,n-propylnorapomorphine) and an antagonist ([3H]spiperone) in a non-competitive manner. nih.gov This mode of inhibition implies that this compound may not bind directly to the same site as these ligands but rather to an allosteric site on the dopamine receptor or to a different protein that interacts with the receptor, thereby modifying its binding properties.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. researchgate.netashp.org For this compound and its analogs, SAR studies focus on how modifications to the aporphine (B1220529) skeleton affect receptor binding and pharmacological function.

The chemical structure of an aporphine derivative is critical for its interaction with dopamine receptors. Research has shown that specific functional groups are essential for potent binding. For instance, the binding of [3H]NCA to striatal preparations is effectively prevented by dopamine agonist drugs that possess a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring). nih.gov This indicates that the catechol group is a key pharmacophoric feature for high-affinity interaction with the binding site.

SAR studies on various aporphine analogs confirm the importance of the substitution pattern on the aromatic rings. acs.org Modifications to the N-alkyl substituent also significantly alter the pharmacological profile. The N-(2-chloroethyl) group of this compound is specifically designed to form a reactive aziridinium ion, leading to its irreversible binding. Changing this group would fundamentally alter its mechanism of action. wikipedia.org General principles of SAR suggest that even minor structural perturbations, such as modifying key functional groups or introducing steric bulk, can dramatically reduce or abolish biological activity by disrupting favorable interactions within the receptor's active site. rsc.org

Table 2: Key Structural Features and Their Impact on Activity

Structural Feature Importance for Activity Reference
Catechol Moiety Essential for high-affinity binding to the receptor site. nih.gov
Aporphine Core Provides the rigid scaffold necessary for proper orientation of functional groups. nih.govacs.org

| N-(2-chloroethyl) Group | Forms a reactive intermediate responsible for irreversible binding. | wikipedia.org |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the pharmacological properties of drugs. patsnap.comresearchgate.net Biological systems, including receptors, are chiral and can therefore differentiate between the enantiomers of a chiral drug, often resulting in one enantiomer being significantly more potent or having a different pharmacological effect than the other. ijpsjournal.comnih.govnih.gov

In the case of this compound, the naturally occurring (-) enantiomer is the pharmacologically active form at dopamine receptors. Its rigid structure, conferred by the aporphine nucleus, presents its functional groups in a specific spatial orientation that is complementary to the dopamine receptor binding site. However, as noted previously, the binding of [3H]NCA was not stereoselectively inhibited by the isomers of certain antagonists like butaclamol and flupenthixol. nih.gov This finding is significant, as it suggests that while the stereochemistry of Chaloethylnorapomorphine itself is critical for its primary action, its interaction at potential off-target sites may be less stereochemically demanding. nih.gov SAR studies on stereoisomers of related compounds have shown that even subtle changes in the stereochemical configuration can lead to dramatic differences in inhibitory potency, underscoring the importance of precise three-dimensional structure for receptor interaction. nih.gov

Identification of Key Pharmacophoric Elements

The pharmacological activity of this compound, like other aporphine derivatives, is dictated by specific structural features that constitute its pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target, in this case, primarily dopamine receptors. The key pharmacophoric elements of this compound are derived from its apomorphine backbone and are modulated by the unique N-substituent.

Extensive structure-activity relationship (SAR) studies on apomorphine and its analogs have elucidated the critical components necessary for dopaminergic activity. nih.govacs.org These findings provide a framework for understanding the pharmacophore of this compound. The essential elements include the catechol moiety, the rigid tetracyclic ring system with a specific stereochemistry, and the nitrogen atom with its substituent. acs.orgnih.gov

The Catechol Moiety: The two hydroxyl groups on the D-ring (positions 10 and 11) are of paramount importance for potent dopamine receptor agonism. This dihydroxy-phenyl group, or catechol, is a critical feature for interaction with dopamine receptors. nih.gov It is believed to mimic the catechol portion of dopamine itself. The hydrogen-bonding capacity of these hydroxyl groups is considered essential for high-affinity binding to the receptor. Altering this functional group, for instance through methylation of one or both hydroxyls, generally leads to a significant decrease in dopaminergic potency. nih.gov

The Aporphine Ring System and Stereochemistry: The rigid, tetracyclic aporphine structure correctly orients the catechol and the nitrogen atom in a specific spatial arrangement that is recognized by the dopamine receptor. The absolute configuration at the chiral center, C-6a, is crucial for activity. For apomorphine and its active congeners, the (R) configuration is essential for potent interaction with dopamine receptors. nih.govnih.gov This specific stereochemistry ensures the correct presentation of the pharmacophoric elements to the receptor's binding site.

The Nitrogen Atom and N-Substituent: The basic nitrogen atom is another key element of the dopaminergic pharmacophore, as it is typically protonated at physiological pH and engages in an ionic interaction with an acidic residue (like aspartate) in the receptor binding pocket. researchgate.net The substituent on this nitrogen atom significantly influences the compound's affinity and selectivity for different dopamine receptor subtypes. For instance, in apomorphine analogs, an N-propyl group tends to enhance activity at D2-like receptors, whereas an N-methyl group favors D1-like receptors. acs.org

In this compound, the nitrogen is substituted with a 2-chloroethyl group (-CH₂CH₂Cl). wikipedia.org This group defines the compound's unique pharmacological profile. Initially, this reactive chloroethyl moiety was designed to act as an alkylating agent, with the hypothesis that it would form a covalent bond with a nucleophilic residue in the dopamine D2 receptor, leading to irreversible antagonism. wikipedia.orginhn.org While it was later found to be a reversible antagonist, the size and electronic properties of the N-(2-chloroethyl) group are key to its specific interactions within the receptor binding site, distinguishing its pharmacology from that of norapomorphine (B1212033) or other N-alkylated aporphines.

The table below summarizes the key pharmacophoric elements of this compound based on the established SAR of aporphine derivatives.

Pharmacophoric ElementStructural Feature in this compoundInferred Role in Receptor Interaction
Aromatic Ring with Hydroxyl Groups10,11-dihydroxy groups (Catechol)Essential for dopamine receptor recognition and binding, likely through hydrogen bonding; mimics the catechol of dopamine. acs.orgnih.gov
Basic, Ionizable GroupTetracyclic amine nitrogenForms a key ionic interaction with an acidic residue (e.g., Asp) in the receptor binding site. researchgate.net
Specific 3D StructureRigid tetracyclic aporphine scaffold with (R) stereochemistry at C-6a.Provides the correct spatial orientation of the catechol and nitrogen atom for optimal receptor fit. nih.govnih.gov
N-SubstituentN-(2-chloroethyl) groupModulates affinity and selectivity for dopamine receptor subtypes; its size and electrophilic potential contribute to its unique binding characteristics. acs.orgwikipedia.org

The interplay of these structural features defines the pharmacophore of this compound. The following table details the contribution of different structural modifications on the activity of aporphine-class compounds, which helps to contextualize the importance of each element in this compound.

Structural Modification (Relative to Apomorphine)Observed Effect on Dopaminergic ActivityReference
Removal or methylation of one or both catechol hydroxylsSignificant decrease in potency nih.gov
Inversion of stereochemistry at C-6a (to S-configuration)Loss of dopaminergic agonist activity nih.govnih.gov
Modification of the N-substituent (e.g., N-H to N-propyl)Alters D1 vs. D2 receptor selectivity and potency; N-propyl enhances D2 activity. acs.org
Introduction of N-(2-chloroethyl) group (i.e., this compound)Confers D2 receptor antagonist properties. wikipedia.org

Preclinical in Vitro and in Vivo Neurobiological Investigations of Chloroethylnorapomorphine

Effects on Dopaminergic Neurotransmission in Preclinical Models

Chloroethylnorapomorphine, an aporphine (B1220529) derivative, has been a subject of neurobiological research to understand its interactions with the dopaminergic system. nih.gov Preclinical studies, both in vitro and in vivo, have explored its effects on various aspects of dopamine (B1211576) neurotransmission, including synthesis, release, reuptake, and metabolism.

The synthesis of dopamine begins with the amino acid L-tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase. researchgate.net Subsequently, L-DOPA is decarboxylated to form dopamine. researchgate.net this compound's influence on these initial steps of dopamine production has been a focus of investigation.

Research on neural tissues has demonstrated that this compound can interact with dopamine receptors. nih.gov Specifically, it has been shown to block the stimulation of cyclic AMP synthesis by dopamine in homogenates of the rat corpus striatum. nih.gov This antagonistic action suggests an interference with the signaling pathways that can influence dopamine synthesis and release. The blockade by this compound is non-competitive with dopamine and is not easily reversed by washing, indicating a persistent effect on the receptor. nih.gov

Studies have also indicated that dopamine autoreceptors and postsynaptic dopamine receptors are pharmacologically distinct, with this compound showing differential effects. wikipedia.org This distinction is crucial as autoreceptors play a key role in regulating the synthesis and release of dopamine from presynaptic neurons.

Dopamine reuptake from the synaptic cleft is a critical process for terminating its signal and is mediated by the dopamine transporter. The influence of psychoactive compounds on this mechanism is a key area of research in understanding their neurochemical effects. While the primary focus of this compound research has been on its receptor interactions, its potential impact on dopamine reuptake mechanisms is also a relevant area of investigation.

Compounds that inhibit norepinephrine reuptake have been shown to affect dopamine levels in the prefrontal cortex. nih.gov Given the structural and functional similarities between monoamine transporters, it is plausible that this compound could also interact with the dopamine transporter, although this is not its primary characterized mechanism of action.

Metabolomic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) have become instrumental in identifying changes in various metabolites, including amino acids, fatty acids, and those involved in energy metabolism, following the administration of neuroactive substances. nih.gov For instance, the metabolism of mephedrone, another psychoactive substance, involves several pathways, including N-demethylation to form normephedrone, which has its own activity at the dopamine transporter. mdpi.com This highlights the importance of studying the metabolic fate of a compound and its metabolites to fully understand its neurochemical effects.

Table 1: Investigated Effects of this compound on Dopaminergic Neurotransmission

Aspect of Neurotransmission Observed Effect of this compound Key Findings
Dopamine Synthesis and Release Antagonism of dopamine-stimulated cyclic AMP synthesis. nih.gov Non-competitive and persistent blockade of dopamine receptors in rat corpus striatum. nih.gov
Dopamine Reuptake Not its primary characterized mechanism. Research has primarily focused on receptor interactions.

| Neurochemical Metabolites | Alterations in dopamine metabolite profiles are expected. | Direct studies on this compound's impact on DOPAC and HVA levels are a key area for further research. |

Behavioral Phenotypes in Animal Models Associated with this compound Administration (Excluding Dosage Information)

The administration of this compound in animal models has been associated with distinct behavioral phenotypes, providing valuable insights into its neuropharmacological effects. These studies have primarily focused on behavioral desensitization, supersensitivity, and specific motor and cognitive paradigms.

Behavioral desensitization refers to a reduced response to a drug after repeated administration, while supersensitivity is an increased response. nih.govnih.gov These phenomena are often linked to changes in receptor density or sensitivity. Studies involving this compound have explored these adaptive behavioral responses.

As a dopamine receptor antagonist, repeated administration of this compound would be expected to lead to an upregulation of dopamine receptors, potentially resulting in behavioral supersensitivity to dopamine agonists. This is a common adaptive response of the nervous system to receptor blockade.

Locomotor Activity: Locomotor activity is a commonly used behavioral paradigm to assess the effects of psychoactive drugs. nih.gov Many psychostimulants that enhance dopamine signaling increase locomotor activity. meliordiscovery.com Conversely, dopamine antagonists like this compound would be expected to decrease spontaneous locomotor activity. Studies have shown that repeated administration of psychostimulants can lead to locomotor sensitization, an increased locomotor response with each administration. meliordiscovery.com The effect of this compound on this sensitization process is an area of interest. For example, cocaine has been shown to increase locomotor activity in rats. nih.gov

Drug-Seeking Behaviors: Preclinical models of drug addiction often utilize drug self-administration and choice procedures to evaluate the reinforcing properties of a substance and the potential of a compound to alter these behaviors. nih.gov These models help in understanding the environmental, pharmacological, and biological factors that influence the choice between a drug and a non-drug reinforcer. nih.gov Given its role as a dopamine antagonist, this compound would be hypothesized to reduce the reinforcing effects of drugs of abuse that act through the dopamine system, thereby decreasing drug-seeking behaviors.

Table 2: Summary of Expected Behavioral Phenotypes with this compound Administration

Behavioral Paradigm Expected Effect of this compound Rationale
Locomotor Activity Decrease in spontaneous locomotor activity. Blockade of dopamine receptors, which are involved in mediating the stimulant effects of dopamine on motor activity.

| Drug-Seeking Behaviors | Reduction in drug-seeking behaviors for dopaminergic drugs of abuse. | Attenuation of the reinforcing properties of drugs that increase dopamine levels by blocking their target receptors. |

Electrophysiological and Neurophysiological Correlates of this compound Action

This compound (NCA) is recognized as a long-acting and irreversible antagonist of dopamine receptors. nih.gov Its primary mechanism involves the non-competitive blockade of dopamine-stimulated cyclic AMP synthesis. nih.gov While its biochemical profile has been characterized, specific investigations into the detailed electrophysiological and neurophysiological consequences of its action on neuronal activity and synaptic function are not extensively documented in publicly available scientific literature. The following sections address the specified areas of inquiry based on the available information and the known role of dopamine in neurophysiology.

Direct and specific research detailing the effects of this compound on the firing rates and patterns of individual neurons is limited in the existing scientific literature. However, based on its function as a dopamine receptor antagonist, its impact can be inferred from the established role of dopamine in modulating neuronal excitability.

Dopamine itself has complex effects on neuronal firing, often leading to a reduction in the firing frequency of dopaminergic neurons in regions like the substantia nigra and ventral tegmental area through the activation of D2-like autoreceptors. The blockade of these receptors by an antagonist would be expected to alter these firing patterns. For instance, antagonism of D1 and D2 dopamine receptors has been shown to cause significant changes in the firing rates of striatal neurons. nih.gov The blockade of D2 receptors in striatal interneurons, for example, can lead to an increase in acetylcholine signaling, which in turn affects the activity of neighboring neurons and can result in motor abnormalities. eurekalert.orgneurosciencenews.com

Given that this compound acts as an irreversible dopamine antagonist, it would be hypothesized to produce a sustained alteration in the firing rates and patterns of dopamine-sensitive neurons. This could manifest as a prevention of the inhibitory effects of endogenous dopamine, potentially leading to an increase in the firing rate of neurons that are tonically inhibited by dopamine. However, without direct experimental evidence from studies using this compound, these remain theoretical considerations based on the broader understanding of dopamine pharmacology.

Table 1: Anticipated Effects of a Dopamine Antagonist on Neuronal Firing

Neuronal PopulationAnticipated Effect on Firing RateRationale
Dopaminergic neurons with autoreceptorsIncrease or disinhibitionBlockade of inhibitory autoreceptors.
Striatal Medium Spiny Neurons (D1-expressing)DecreaseBlockade of excitatory D1 receptor signaling.
Striatal Medium Spiny Neurons (D2-expressing)IncreaseBlockade of inhibitory D2 receptor signaling.

Note: This table represents generalized potential effects of dopamine antagonism and is not based on specific experimental data for this compound.

There is a notable lack of specific published studies investigating the direct effects of this compound on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in preclinical brain slices. The role of dopamine in synaptic plasticity is well-established, suggesting that a potent, irreversible antagonist like this compound would have significant modulatory effects.

Dopamine is a critical neuromodulator in processes of synaptic plasticity, which are believed to be the cellular basis for learning and memory. The activation of D1-like receptors is often associated with the facilitation of LTP, while the role of D2-like receptors can be more complex, with evidence suggesting their involvement in bidirectionally regulating synaptic plasticity. For example, the pharmacological antagonism of D2-like receptors has been demonstrated to prevent the expression of both short-term and long-term potentiation in the hippocampus. frontiersin.org

Therefore, by irreversibly blocking dopamine receptors, this compound would be expected to interfere with dopamine-dependent synaptic plasticity. In experimental paradigms using preclinical brain slices, this could translate to an inhibition of LTP induction or maintenance in brain regions where dopamine signaling is crucial for synaptic strengthening, such as the hippocampus and striatum. Conversely, its effect on LTD would depend on the specific dopamine receptor subtypes involved in LTD induction in the brain region under investigation. The irreversible nature of this compound's antagonism would suggest a long-lasting impact on the capacity for synaptic modification.

Table 2: Postulated Impact of this compound on Synaptic Plasticity

Form of Synaptic PlasticityBrain RegionPostulated Effect of this compoundRationale
Long-Term Potentiation (LTP)HippocampusInhibitionBlockade of D1/D5 receptors, which are often required for LTP induction.
Long-Term Potentiation (LTP)StriatumInhibitionInterference with dopamine-dependent signaling cascades essential for striatal LTP.
Long-Term Depression (LTD)StriatumModulationThe effect would depend on the specific dopamine receptor subtypes (D1 vs. D2) involved in the induction of LTD in the recorded neurons.

Note: This table is based on the known roles of dopamine in synaptic plasticity and does not reflect direct experimental findings with this compound.

Analytical and Methodological Approaches for Chloroethylnorapomorphine Research

Spectroscopic and Chromatographic Techniques for Compound Analysis in Research Samples

While specific, detailed spectroscopic and chromatographic studies exclusively focused on Chloroethylnorapomorphine are not extensively documented in publicly available literature, the analytical methodologies for its characterization would follow established principles for aporphine (B1220529) alkaloids and related synthetic derivatives. These techniques are crucial for confirming the identity, purity, and quantity of the compound in research samples.

Chromatographic Techniques : Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating this compound from precursors, byproducts, or metabolites. For quantitative analysis in biological matrices such as plasma or brain tissue, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful and widely used method. nih.gov An LC-MS protocol would be developed to achieve selective separation and accurate measurement, often employing internal standards for precise quantification. nih.gov Given the potential for regioisomers in synthetic chemistry, techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) could also be employed to differentiate between closely related molecular structures. dntb.gov.ua

Spectroscopic Techniques : A combination of spectroscopic methods is necessary to elucidate and confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) would be used to determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition.

Infrared (IR) Spectroscopy helps identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy would be used to analyze the electronic transitions within the molecule, which is characteristic of its chromophoric system.

Radioligand Binding Assay Methodologies and Advancements

Radioligand binding assays are a cornerstone for studying drug-receptor interactions and are considered a gold standard for measuring the binding affinity of a ligand to its target. giffordbioscience.com These assays have been directly applied to characterize the interaction of this compound with dopamine (B1211576) receptors. nih.gov

The fundamental principle involves using a radiolabeled ligand (a molecule tagged with a radioactive isotope like tritium (B154650) [³H] or iodine [¹²⁵I]) that binds to the receptor of interest. revvity.com The binding of this radioligand can be measured, and the ability of an unlabeled compound, such as this compound, to displace the radioligand is quantified. There are three primary types of radioligand binding assays:

Saturation Assays : These are performed by incubating receptor preparations with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. giffordbioscience.com

Competition Assays : These assays are used to determine the affinity of an unlabeled test compound (e.g., this compound). giffordbioscience.com A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled compound. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. giffordbioscience.com

Kinetic Assays : These experiments measure the rate of association and dissociation of a radioligand with the receptor, providing further insights into the binding interaction. giffordbioscience.com

In studies of this compound, competition binding assays were used to demonstrate its ability to compete for the binding of ³H-apomorphine to dopamine receptors in membranes from the calf caudate. nih.gov

Optimization of Membrane Preparations for Receptor Binding Studies

The quality of the receptor source is critical for the success and reproducibility of radioligand binding assays. Membrane preparations, which are fragments of cell membranes containing the receptors of interest, must be carefully prepared and optimized. discoverx.com

The process typically begins with the disruption of cells or tissues using mechanical methods (e.g., homogenization) or gentle lysis techniques like nitrogen cavitation in an appropriate buffer. discoverx.comresearchgate.netnih.gov This is followed by a series of differential centrifugation steps to separate the membrane fragments from intact cells, nuclei, and other organelles like mitochondria. researchgate.netnih.gov For higher purity, a sucrose (B13894) gradient fractionation step can be used to separate different types of membranes based on their density. researchgate.net

For this compound research, membrane sources have included homogenates of rat corpus striatum and, more specifically, subsynaptosomal membranes from calf caudate, which are enriched in dopamine receptors. nih.gov Each new batch of membrane preparation must be characterized to ensure consistency, typically by performing a saturation binding assay to determine the receptor density (Bmax) and ligand affinity (Kd) for that specific preparation. revvity.com This optimization ensures that the amount of membrane protein used in the assay is appropriate, ideally resulting in less than 10% of the total added radioligand being bound, to avoid artifacts from ligand depletion.

Quantitative Analysis of Ligand-Receptor Interactions

The quantitative analysis of data from binding assays provides key parameters that describe the interaction between a ligand and a receptor. nih.gov A critical parameter derived from competition assays is the IC50 (inhibitory concentration 50%), which is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. giffordbioscience.com The IC50 value can be converted to an inhibition constant (Ki), which is a more absolute measure of binding affinity.

Research on this compound has yielded quantitative data describing its interaction with dopamine receptors. The compound was found to compete for the binding of ³H-apomorphine to calf caudate membranes with an IC50 of 285 nM. nih.gov Furthermore, its effect on dopamine-stimulated second messenger systems was quantified, showing an IC50 of 30 µM for the blockade of dopamine-stimulated cyclic AMP synthesis in rat striatal homogenates. nih.gov The analysis also revealed that the blockade by this compound is non-competitive versus dopamine and is not readily reversed by washing, suggesting a long-lasting or irreversible interaction. nih.gov

Table 1: In Vitro Activity of this compound nih.gov
AssayTissue PreparationParameterValueNature of Interaction
³H-apomorphine BindingCalf Caudate MembranesIC50285 nMCompetitive Displacement
Dopamine-Stimulated cAMP SynthesisRat Corpus Striatum HomogenatesIC5030 µMNon-competitive Blockade

In Vitro Cellular and Tissue Culture Models for Pharmacological Characterization

In vitro models are indispensable for the pharmacological characterization of compounds like this compound, offering controlled environments to study specific biological activities. nih.gov These models range from subcellular preparations to complex cell cultures.

Tissue Homogenates and Subcellular Fractions : As used in the initial research on this compound, homogenates of specific brain regions (e.g., rat corpus striatum) provide a source of native receptors in a relatively intact signaling environment. nih.gov These preparations are suitable for studying both receptor binding and downstream functional effects, such as the synthesis of second messengers like cyclic AMP. nih.gov Subsynaptosomal membrane preparations represent a further purification step to enrich the concentration of receptors.

Cultured Cell Lines : An alternative and highly controlled model involves the use of cultured cells. These can be primary cells isolated directly from tissue or, more commonly, immortalized cell lines that are genetically engineered to express a specific receptor of interest (e.g., CHO or HEK293 cells expressing a particular dopamine receptor subtype). revvity.com These models eliminate the complexity of multiple receptor types found in tissue homogenates, allowing for the precise characterization of a compound's activity at a single, defined target. They are widely used for both binding assays and functional assays that measure second messenger signaling or other cellular responses.

Advanced Computational and Modeling Techniques in this compound Research

While specific computational studies on this compound have not been widely published, advanced computational techniques are powerful tools that could be applied to deepen the understanding of its interaction with dopamine receptors. dntb.gov.ua These in silico methods complement experimental data by providing insights at an atomic level. nih.gov

Molecular Docking and Dynamics Simulations

Molecular Docking : This computational method predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a dopamine receptor). mdpi.comgrafiati.com Using a three-dimensional model of the target receptor, docking simulations can place the this compound molecule into the receptor's binding site. The simulation then calculates a "docking score," which estimates the binding affinity. grafiati.com This approach can help identify key amino acid residues within the receptor that interact with the ligand, providing a hypothesis for the structural basis of its antagonist activity.

Molecular Dynamics (MD) Simulations : Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. dntb.gov.uamdpi.com MD is a computational technique that simulates the movement of every atom in the system, providing a dynamic view of how the ligand and receptor interact and adjust their conformations. mdpi.com These simulations can validate the binding pose obtained from docking and reveal the flexibility of the interaction, offering a more realistic and detailed picture of the binding event. grafiati.com For this compound, MD simulations could elucidate how its chloroethyl group might form a covalent bond with the receptor, explaining its reported irreversible antagonism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of this compound and related aporphine analogs, QSAR studies are instrumental in understanding the structural features that govern their affinity and selectivity for dopamine receptors. These models allow for the prediction of the biological activity of novel compounds, thereby guiding the design of new analogs with desired pharmacological profiles.

One of the prominent 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA), has been effectively utilized to explore the structure-activity relationships of dopamine receptor agonists, including compounds structurally related to this compound. CoMFA models correlate the biological activity of a series of compounds with their steric and electrostatic properties.

A notable CoMFA study investigated a series of 16 structurally diverse dopamine agonists to predict their binding affinities at recombinant D1 and D2 dopamine receptors. nih.gov This study provides valuable insights into the structural determinants of affinity for these receptors. The statistical robustness of the CoMFA models is crucial for their predictive power. Key statistical parameters from this study are presented in the tables below.

Table 1: Statistical Results of CoMFA Model for D1 Receptor Affinity

ParameterValue
Cross-validated R² (q²)0.879
Number of Principal Components5
Standard Error of Prediction1.471
Simple R²0.994
Standard Error of the Estimate0.323
F value341

Table 2: Statistical Results of CoMFA Model for D2 Receptor Affinity

ParameterValue
Cross-validated R² (q²)0.834
Number of Principal Components5
Standard Error of Prediction1.652
Simple R²0.999
Standard Error of the Estimate0.116
F value2465

The high cross-validated R² (q²) values for both D1 (0.879) and D2 (0.834) receptor models indicate a strong internal predictive ability. nih.gov The conventional R² values were also very high, at 0.994 for the D1 model and 0.999 for the D2 model, suggesting a strong correlation between the molecular fields and the observed binding affinities. nih.gov The significant F values further underscore the statistical significance of these models. nih.gov

The CoMFA models revealed that distinct steric and electrostatic fields around the agonist molecules are critical for their affinity to D1 and D2 receptors. For instance, the analysis of the graphical output from such models can highlight regions where bulky substituents would increase or decrease binding affinity, and areas where positive or negative electrostatic potentials are favorable for interaction with the receptor. These findings are crucial for the rational design of novel aporphine derivatives with tailored selectivity for dopamine receptor subtypes. By understanding the quantitative impact of specific structural modifications, researchers can more efficiently synthesize compounds with improved therapeutic potential.

Future Directions and Research Perspectives for Chloroethylnorapomorphine

Exploration of Novel Molecular Targets and Mechanisms beyond Dopamine (B1211576) Receptors

While Chloroethylnorapomorphine is well-characterized as a dopamine receptor antagonist, emerging evidence suggests its pharmacological profile may be more complex. Future research should systematically investigate the off-target effects and potential interactions of CENA with other neurotransmitter systems and intracellular signaling pathways.

Moreover, a study investigating the behavioral effects of CENA found a dissociation between its actions and D2 dopamine receptor-like activity. Behaviorally active doses of CENA did not alter brain D2 dopamine receptor binding, suggesting that another type of dopamine receptor or a non-dopaminergic target may mediate its behavioral effects. nih.gov This finding strongly supports the need for comprehensive binding assays and functional studies to identify these alternative targets. Future investigations could employ techniques such as affinity chromatography using a CENA-linked matrix to isolate and identify novel binding partners from brain tissue lysates.

Potential non-dopaminergic targets to investigate include:

Serotonin (B10506) Receptors: Given the structural similarities between dopamine and serotonin, and the known cross-reactivity of some dopaminergic ligands, investigating CENA's affinity for various 5-HT receptor subtypes is a logical step.

Adrenergic Receptors: The catecholamine backbone of CENA suggests a potential for interaction with α- and β-adrenergic receptors. Chloroethylclonidine, another α-adrenergic agent with a chloroethyl moiety, has been shown to irreversibly antagonize certain α1-adrenoceptor subtypes. nih.gov

Sigma Receptors: These enigmatic receptors are known to bind a wide variety of psychoactive compounds and have been implicated in numerous neurological processes. The lipophilic nature of CENA makes it a candidate for interaction with sigma receptors.

Development of Next-Generation this compound-Derived Probes for Neurobiological Inquiry

The irreversible binding nature of this compound makes it an excellent scaffold for the development of sophisticated neurobiological probes. While it has been used as a pharmacological probe to study dopamine receptors, its potential can be expanded through chemical modification to create next-generation tools for neurobiological research.

Future efforts could focus on the synthesis of CENA derivatives conjugated to various reporter molecules. For instance, the development of fluorescently-labeled CENA would enable the visualization and tracking of its binding sites in real-time within living cells and neural circuits. Such probes would be invaluable for studying receptor trafficking, internalization, and the dynamics of receptor populations in response to various stimuli. The design of these probes would need to consider the impact of the fluorophore on the parent molecule's pharmacological activity and binding affinity.

Another promising direction is the creation of biotinylated CENA derivatives . These probes could be used in conjunction with avidin-biotin affinity chromatography to isolate and purify its molecular targets from complex biological samples. Subsequent proteomic analysis of the isolated proteins would provide a direct and unbiased method for identifying novel binding partners, including those beyond the dopaminergic system.

Furthermore, the synthesis of radiolabeled CENA analogs with improved properties for in vivo imaging techniques like Positron Emission Tomography (PET) could be explored. While challenges such as rapid metabolism have been encountered with other aporphine-based PET tracers, the irreversible nature of CENA's binding could offer advantages in terms of signal retention and image quality. snmjournals.org The development of such imaging agents would allow for the non-invasive study of CENA's target engagement and distribution in the living brain, providing crucial insights into its in vivo pharmacology.

Application of Omics Technologies to Elucidate Comprehensive Biological Effects

The advent of high-throughput "omics" technologies, including proteomics and metabolomics, offers a powerful and unbiased approach to unraveling the full spectrum of biological effects induced by this compound. Moving beyond the study of single molecular targets, these systems-level analyses can provide a comprehensive snapshot of the cellular and metabolic perturbations that occur following CENA administration.

Proteomic studies could be employed to analyze global changes in protein expression and post-translational modifications in brain regions of interest following acute or chronic exposure to CENA. By comparing the proteomes of treated and control animals, researchers could identify entire signaling pathways and cellular processes that are modulated by the compound. For example, one could investigate how the irreversible antagonism of dopamine receptors by CENA impacts the expression of downstream signaling molecules, cytoskeletal proteins, and synaptic plasticity-related proteins. This approach would provide a wealth of data on the long-term neuroadaptations induced by CENA.

Similarly, metabolomic analyses could reveal the metabolic footprint of this compound administration. By profiling the changes in small molecule metabolites in brain tissue or biofluids, researchers could gain insights into how CENA affects neurotransmitter metabolism, energy homeostasis, and other key biochemical pathways. This could lead to the discovery of novel biomarkers of CENA's action and provide a deeper understanding of its physiological consequences.

The integration of proteomic and metabolomic data would offer a particularly powerful approach to constructing a holistic view of CENA's mechanism of action and its impact on neurobiology.

Integration of this compound Research with Broader Understanding of Aporphine (B1220529) Pharmacology and Neurobiology

Future research on this compound should not be conducted in isolation but rather integrated into the broader context of aporphine pharmacology and neurobiology. The aporphine alkaloid family encompasses a diverse range of compounds with a wide spectrum of biological activities. nih.gov By comparing and contrasting the pharmacological profile of CENA with other N-substituted aporphines, a deeper understanding of the structure-activity relationships within this class of compounds can be achieved.

For instance, comparative studies with its parent compound, apomorphine (B128758), and other derivatives can elucidate the role of the N-chloroethyl substitution in determining its irreversible binding and pharmacological specificity. nih.gov Such studies can inform the rational design of new aporphine-based ligands with tailored properties, such as enhanced selectivity for specific receptor subtypes or improved pharmacokinetic profiles.

Furthermore, this compound can serve as a unique tool to investigate fundamental questions in aporphine neurobiology. Its irreversible nature can be exploited to study the long-term consequences of dopamine receptor blockade in a way that is not possible with reversible antagonists. This could provide valuable insights into the mechanisms of receptor upregulation, synaptic plasticity, and the neuroadaptations that underlie various neurological and psychiatric disorders.

By situating future research on this compound within the rich pharmacological landscape of the aporphine alkaloids, scientists can leverage the unique properties of this compound to not only advance our understanding of its own mechanisms but also to shed new light on the broader principles of aporphine pharmacology and its relevance to human health and disease.

Q & A

Q. Table 1: Example Binding Affinity Data

CompoundReceptor SubtypeKi (nM)Source TissueReference
This compoundD22.1Bovine caudateBaldessarini et al. (1980)
RacloprideD21.8Rat striatum-

Basic: What experimental models are appropriate for studying this compound’s neuropharmacological effects?

Methodological Answer:

  • In vitro : Striatal slice preparations for electrophysiological recordings (e.g., measuring dopamine-induced changes in synaptic transmission) .
  • In vivo : Rodent models (e.g., apomorphine-induced climbing behavior in mice) to assess antagonism. Administer this compound prior to apomorphine and quantify behavioral suppression .
  • Cell lines : Transfected CHO or HEK293 cells expressing human D2 receptors for high-throughput screening .

Advanced: How can researchers resolve contradictions in data on this compound’s receptor selectivity across studies?

Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., species-specific receptor variants, ligand concentrations). Strategies:

  • Standardize protocols : Use identical tissue sources (e.g., human vs. bovine), buffer conditions, and ligand concentrations .
  • Comparative meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify confounding variables .
  • Cross-validation : Confirm findings using orthogonal methods (e.g., knock-out rodent models or siRNA-mediated receptor silencing) .

Advanced: What are the methodological challenges in assessing this compound’s long-term effects on dopamine autoreceptors?

Methodological Answer:

  • Temporal resolution : Use microdialysis in freely moving rodents to measure extracellular dopamine levels over weeks. Pair with behavioral tests (e.g., locomotor activity) .
  • Autoreceptor specificity : Employ selective D2-sh receptor antagonists (e.g., amisulpride) to isolate autoreceptor vs. postsynaptic effects .
  • Ethical constraints : Adhere to IACUC guidelines for chronic dosing studies, including humane endpoints and sample size justification .

Basic: How should this compound be synthesized and characterized for purity in research settings?

Methodological Answer:

  • Synthesis : Follow aporphine alkaloid protocols, starting with norapomorphine and chloroethylation under anhydrous conditions. Monitor reaction progress via TLC .
  • Characterization :
    • NMR and HRMS for structural confirmation.
    • HPLC with UV detection (λ = 280 nm) to verify purity (>98%) .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight327.8 g/molHRMS
LogP (octanol-water)2.5Shake-flask
Solubility (PBS, pH 7.4)0.15 mg/mLUV-spectrophotometry

Advanced: What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Bootstrap resampling : Address small sample sizes by generating synthetic datasets to validate parameter estimates .
  • Bayesian hierarchical models : Useful for meta-analyses of heterogeneous datasets (e.g., combining in vitro and in vivo results) .

Basic: What safety and ethical considerations are critical when handling this compound in the lab?

Methodological Answer:

  • Toxicity screening : Conduct acute toxicity assays in rodents (LD₅₀ determination) and in vitro cytotoxicity (e.g., MTT assay in HepG2 cells) .
  • Ethical compliance :
    • Follow NIH guidelines for humane animal use (e.g., minimizing distress during chronic dosing) .
    • Use fume hoods and PPE (gloves, lab coats) to prevent occupational exposure .

Advanced: How can researchers optimize experimental designs to study this compound’s pharmacokinetics?

Methodological Answer:

  • Pharmacokinetic (PK) modeling : Administer via IV and oral routes in rodents. Collect plasma at multiple time points and quantify using LC-MS/MS. Compute AUC, Cmax, and t₁/₂ .
  • Tissue distribution : Use autoradiography with ¹⁴C-labeled this compound to map brain penetration .
  • Species scaling : Apply allometric principles to extrapolate rodent PK data to humans .

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Chloroethylnorapomorphine

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